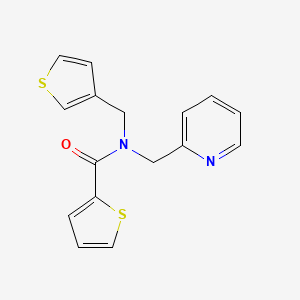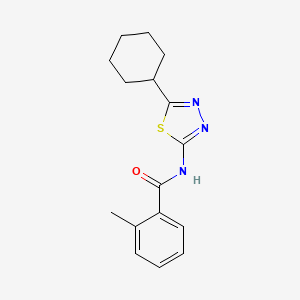![molecular formula C21H18N6O3S2 B2782205 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1207037-63-5](/img/structure/B2782205.png)
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thiazole Ring Formation: This might involve the cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The final compound is formed by coupling the tetrazole and thiazole intermediates, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations are optimized for maximum yield.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the methoxyphenyl moiety.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with tetrazole and thiazole rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties due to the presence of the tetrazole ring.
Anti-inflammatory Agents: Thiazole derivatives are known for their anti-inflammatory activities.
Industry
Pharmaceuticals: Potential use in drug development for various therapeutic areas.
Agriculture: Possible applications as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.
Interact with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((2-(4-chlorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide may confer unique electronic properties and biological activities compared to its analogs.
Propriétés
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S2/c1-30-18-8-2-14(3-9-18)19(28)12-32-21-24-16(11-31-21)10-20(29)23-15-4-6-17(7-5-15)27-13-22-25-26-27/h2-9,11,13H,10,12H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGDAQISSUEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2782125.png)

![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)



![2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782137.png)
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2782138.png)
![1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2782141.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B2782144.png)
![5-Amino-2-[(4-chlorophenyl)thio]benzoic acid](/img/structure/B2782145.png)
